N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a bromobenzenesulfonamide group, and a hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization[_{{{CITATION{{{1{5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro 3 .... The hydroxypropyl group is then introduced through a nucleophilic substitution reaction, and the bromobenzenesulfonamide moiety is added using appropriate sulfonating agents[{{{CITATION{{{_2{The synthesis and application of ( E )- N ′-(benzo[ d ]dioxol-5 ...](https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra09080k).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-bromobenzenesulfonamide
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-bromobenzenesulfonamide
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
Uniqueness: Compared to its analogs, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide exhibits distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIGIUGUCFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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